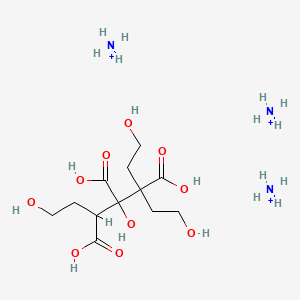
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and carboxylic acid groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of heptane derivatives with hydroxyl and carboxyl functional groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.
Scientific Research Applications
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Similar in having multiple carboxyl groups but lacks the hydroxyl groups present in Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid.
Tartaric Acid: Contains hydroxyl and carboxyl groups but differs in the overall structure and reactivity.
Malic Acid: Another compound with hydroxyl and carboxyl groups, but with a simpler structure.
Properties
CAS No. |
124-77-6 |
|---|---|
Molecular Formula |
C12H32N3O10+3 |
Molecular Weight |
378.399 |
IUPAC Name |
triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C12H20O10.3H3N/c13-4-1-7(8(16)17)12(22,10(20)21)11(2-5-14,3-6-15)9(18)19;;;/h7,13-15,22H,1-6H2,(H,16,17)(H,18,19)(H,20,21);3*1H3/p+3 |
InChI Key |
RMLBJMYGVVGUFX-UHFFFAOYSA-Q |
SMILES |
C(CO)C(C(=O)O)C(C(=O)O)(C(CCO)(CCO)C(=O)O)O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















